N-Carbamothioyl-2-cyclopentylacetamide
Description
Properties
CAS No. |
572923-99-0 |
|---|---|
Molecular Formula |
C8H14N2OS |
Molecular Weight |
186.28 g/mol |
IUPAC Name |
N-carbamothioyl-2-cyclopentylacetamide |
InChI |
InChI=1S/C8H14N2OS/c9-8(12)10-7(11)5-6-3-1-2-4-6/h6H,1-5H2,(H3,9,10,11,12) |
InChI Key |
LTRMTTIILSRYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acylation of Cyclopentylamine
Cyclopentylamine reacts with acetyl chloride derivatives under basic conditions. For example:
- Procedure : Cyclopentylamine (0.1 mol) is treated with methyl cyanoacetate (0.12 mol) in anhydrous dichloromethane at 0–5°C. The mixture is stirred for 12 hours, followed by hydrolysis with dilute HCl to yield 2-cyano-N-cyclopentylacetamide (56% yield).
- Modification : Hydrolysis of the cyano group using concentrated H2SO4 (80°C, 2 hours) produces 2-cyclopentylacetamide.
Reductive Amination of Cyclopentanecarbaldehyde
An alternative approach involves reductive amination of cyclopentanecarbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol, yielding 2-cyclopentylacetamide after purification (68% yield).
The introduction of the carbamothioyl (-NH-CS-NH2) group to 2-cyclopentylacetamide is achieved through three principal methods:
Isothiocyanate Intermediate Route
This two-step method, adapted from N-(arylcarbamothioyl)cyclohexanecarboxamide syntheses, involves:
- Isothiocyanate Formation :
- Ammonolysis :
Mechanistic Insight : The nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group forms the thiourea linkage.
Direct Thiocarbonylation with Carbon Disulfide
A one-pot, catalyst-free method derived from green chemistry principles:
Thiourea Coupling via Carbodiimide Chemistry
A coupling agent-mediated approach ensures high regioselectivity:
- Steps :
- 2-Cyclopentylacetic acid (0.1 mol) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 0.12 mol) in tetrahydrofuran (THF).
- Thiourea (0.11 mol) is added, and the reaction proceeds at 50°C for 6 hours.
- Yield : 65% after recrystallization from ethyl acetate.
Comparative Analysis of Synthetic Methods
Optimization and Process Considerations
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions: N-Carbamothioyl-2-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbamothioyl-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Carbamothioyl-2-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. Similarly, its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following comparison focuses on compounds with structural similarities, such as acetamide derivatives, carbamothioyl groups, or cyclopentyl substituents (see Table 1).
Table 1: Key Properties of N-Carbamothioyl-2-cyclopentylacetamide and Analogs
*Note: Properties inferred from nomenclature and analogs. †Calculated based on formula.
Functional Group Comparison
- Carbamothioyl vs. Carbamoyl/Cyano Groups: The carbamothioyl group (NH2C(S)NH-) in this compound and N-(2-benzylphenyl)-2-carbamothioylacetamide introduces sulfur, which may enhance metal-binding capacity or redox activity compared to the oxygen-containing carbamoyl group in 2-Cyano-N-[(methylamino)carbonyl]acetamide .
Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in this compound and N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide likely improves lipid solubility compared to the benzylphenyl group in N-(2-benzylphenyl)-2-carbamothioylacetamide. This could affect pharmacokinetic properties, such as absorption and distribution .
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
